L-Valyl-L-valyl-L-tyrosyl-L-prolyl-L-alanyl-L-threonyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine
Description
This heptapeptide features a modified ornithine residue at its C-terminus, where the N~5~-(diaminomethylidene) group introduces a guanidino functionality. The sequence includes hydrophobic residues (valine, alanine) and structural elements (proline, tyrosine), suggesting roles in stability, solubility, and bioactivity .
Properties
CAS No. |
914096-40-5 |
|---|---|
Molecular Formula |
C42H68N12O12 |
Molecular Weight |
933.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C42H68N12O12/c1-20(2)31(44)37(61)52-32(21(3)4)38(62)51-28(19-24-11-13-25(56)14-12-24)40(64)54-18-8-10-29(54)36(60)48-22(5)34(58)53-33(23(6)55)39(63)49-26(15-16-30(43)57)35(59)50-27(41(65)66)9-7-17-47-42(45)46/h11-14,20-23,26-29,31-33,55-56H,7-10,15-19,44H2,1-6H3,(H2,43,57)(H,48,60)(H,49,63)(H,50,59)(H,51,62)(H,52,61)(H,53,58)(H,65,66)(H4,45,46,47)/t22-,23+,26-,27-,28-,29-,31-,32-,33-/m0/s1 |
InChI Key |
KAURCVDPSLSKDW-DPENBUAJSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origin of Product |
United States |
Biological Activity
Structure
The molecular formula for this compound is , indicating a large and complex structure that is typical for peptides with multiple amino acid residues. The presence of the diaminomethylidene group attached to L-ornithine suggests potential for unique biological interactions.
Properties
- Molecular Weight : Approximately 1,580 Da
- Hydrophilicity/Hydrophobicity : The balance of hydrophilic (e.g., glutamine, threonine) and hydrophobic (e.g., valine, proline) residues may impact solubility and interaction with biological membranes.
The biological activity of this compound can be attributed to its peptide structure, which allows it to interact with various biological targets. Peptides often function through:
- Receptor Binding : Interacting with specific receptors on cell surfaces to initiate signaling pathways.
- Enzyme Modulation : Acting as substrates or inhibitors for enzymes, potentially influencing metabolic pathways.
Potential Therapeutic Applications
Research indicates that compounds similar to L-Valyl-L-valyl-L-tyrosyl-L-prolyl-L-alanyl-L-threonyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine may have applications in:
- Cancer Therapy : Peptides can modulate immune responses or directly induce apoptosis in cancer cells.
- Neuroprotection : Some peptides exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases.
- Nutritional Supplementation : Amino acid derivatives are often explored for enhancing recovery in clinical nutrition.
Case Studies
-
Anticancer Activity :
- A study investigated the effects of similar peptide compounds on tumor growth in vitro and in vivo. Results indicated significant inhibition of proliferation in various cancer cell lines, suggesting potential for development as anticancer agents.
-
Neuroprotective Effects :
- Research on peptides related to this compound showed promise in protecting neuronal cells from oxidative stress, highlighting their role in neurodegenerative disease models.
-
Immune Modulation :
- Investigations into the immunomodulatory effects of related peptides demonstrated their ability to enhance T-cell responses, which could be harnessed for vaccine development or autoimmune disease treatment.
Data Table
Scientific Research Applications
Anticancer Research
Recent studies have indicated that peptides similar to L-Valyl-L-valyl-L-tyrosyl-L-prolyl-L-alanyl-L-threonyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine exhibit significant anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells, potentially making them candidates for cancer therapy.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a peptide variant inhibited tumor growth in xenograft models, suggesting that modifications to the peptide structure can enhance its efficacy against specific cancer types .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of peptides. This compound may play a role in protecting neuronal cells from oxidative stress and apoptosis.
- Research Findings : A study highlighted that peptides with similar structures could reduce neuroinflammation and promote neuronal survival in models of neurodegenerative diseases . These findings suggest potential applications in treating conditions like Alzheimer's disease.
Antimicrobial Activity
Peptides are known for their antimicrobial properties, and this compound is no exception. Its structure may enable it to disrupt bacterial membranes, leading to cell lysis.
- Experimental Evidence : In vitro studies have shown that similar peptides exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as novel antibiotic agents .
Table of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The table below compares the target compound with three structurally related peptides:
Detailed Analysis
Modified Ornithine vs. Arginine/Lysine
The target compound’s guanidino-modified ornithine mimics arginine’s side chain, enabling strong electrostatic interactions. In contrast, the compound in contains two modified ornithines, which may enhance binding but complicate synthesis .
Peptide Length and Stability
Shorter peptides like the target compound (7 residues) are easier to synthesize and may exhibit faster metabolic clearance. The 13-residue peptide () includes methionine and tryptophan, which are oxidation-sensitive, while the antidiabetic peptide () has extreme length and complexity, likely requiring specialized production methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
